molecular formula C7H9IN2O2 B1442102 ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate CAS No. 754219-01-7

ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B1442102
CAS No.: 754219-01-7
M. Wt: 280.06 g/mol
InChI Key: IGTMQHLEJKSRLJ-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H9IN2O2 . It is a member of the pyrazole family, which are heterocyclic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

Pyrazoles, including this compound, can be synthesized through various strategies. One common method is the multicomponent approach, which involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . Other methods include dipolar cycloadditions, cyclocondensation of hydrazine with a carbonyl system, and the use of a heterocyclic system .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 5-position with an iodine atom, at the 1-position with a methyl group, and at the 4-position with a carboxylate ester group .


Chemical Reactions Analysis

The chemical reactions involving pyrazoles are diverse and depend on the specific substituents present on the pyrazole ring. General reactions include [3+2] cycloaddition reactions, dehydrogenative coupling reactions, and oxidative cyclization reactions . The specific reactions that this compound can undergo would depend on the reaction conditions and the presence of other reactants.


Physical and Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 280.07 . It has a boiling point of 307°C at 760 mmHg .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of various pyrazole derivatives, exhibiting diverse chemical reactivity and potential biological activities. For instance, its derivatives have been synthesized for fungicidal and plant growth regulation activities, as demonstrated by Minga et al. (2005), who synthesized ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate and analyzed its crystal structure, indicating potential for agricultural applications (Minga, 2005).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, the compound has facilitated the development of novel therapeutic agents. For example, derivatives synthesized from this compound have been evaluated for their antimicrobial and anticancer properties, highlighting the chemical's utility in drug discovery efforts. Hafez et al. (2016) synthesized a series of novel pyrazole derivatives with promising in vitro antimicrobial and anticancer activities, indicating the potential of this compound derivatives as leads for further medicinal chemistry exploration (Hafez, El-Gazzar, & Al-Hussain, 2016).

Material Science and Corrosion Inhibition

In material science, derivatives of this compound have been investigated as corrosion inhibitors for metals, demonstrating the compound's application beyond pharmaceuticals into industrial applications. Dohare et al. (2017) investigated new pyranpyrazole derivatives as corrosion inhibitors for mild steel, finding high efficiency and providing insights into the adsorption mechanism, which is crucial for developing more effective corrosion protection strategies (Dohare, Ansari, Quraishi, & Obot, 2017).

Coordination Chemistry and Polymer Science

Furthermore, this compound and its analogs contribute to the synthesis of coordination polymers, offering a pathway to new materials with potential applications in catalysis, gas storage, and separation. Cheng et al. (2017) reported the synthesis of d^10 metal coordination polymers using derivatives of this compound, revealing the structural diversity and potential utility of these materials in various fields (Cheng, Wang, Bao, Wu, Sun, Yang, & Liu, 2017).

Future Directions

Pyrazoles, including ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate, continue to be a focus of research due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research directions may include the development of new synthetic methods, the exploration of new biological activities, and the design of pyrazole-based drugs .

Mechanism of Action

Target of Action

Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate is a complex compound with a unique structure . . Pyrazole derivatives, in general, have been known to exhibit a broad range of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

Pyrazole derivatives are known to exhibit tautomerism , which may influence their reactivity and interaction with targets. This phenomenon could potentially lead to changes in the structure of the compound, thereby affecting its interaction with its targets .

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole derivatives , it is plausible that this compound could affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Pyrazole derivatives are known to exhibit a broad range of biological activities , suggesting that the effects of this compound could be diverse and depend on the specific targets and pathways it interacts with.

Biochemical Analysis

Biochemical Properties

Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, it may influence the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes involved in this pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with membrane transporters can affect its uptake and distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action .

Properties

IUPAC Name

ethyl 5-iodo-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTMQHLEJKSRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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